molecular formula C9H11BO4 B1632274 (4-(Methoxycarbonyl)-3-methylphenyl)boronic acid CAS No. 603122-81-2

(4-(Methoxycarbonyl)-3-methylphenyl)boronic acid

Cat. No. B1632274
CAS RN: 603122-81-2
M. Wt: 193.99 g/mol
InChI Key: JAVZEYJXDZSLOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-(Methoxycarbonyl)-3-methylphenyl)boronic acid” is a chemical compound with the empirical formula C8H9BO4 . It is also known by several synonyms, including 4-Carbomethoxyphenylboronic acid, 4-Carbomethoxybenzeneboronic acid, 4-Methoxycarbonylbenzeneboronic acid, 4-borono-benzoic acid 1-methyl ester, p-(Methoxycarbonyl)boronic acid, p-(Methoxycarbonyl)phenylboronic acid, p-borono-benzoic acid methyl ester, Methyl 4-boronobenzoate, and Methyl p-boronobenzoate .


Molecular Structure Analysis

The molecular weight of this compound is 179.97 . The SMILES string representation of its structure is COC(=O)c1ccc(cc1)B(O)O . Unfortunately, the search results do not provide more detailed information about its molecular structure.


Chemical Reactions Analysis

This compound is used as a reagent in various chemical reactions, including Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence, Copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides, One-pot ipso-nitration of arylboronic acids, and Copper-catalyzed nitration .


Physical And Chemical Properties Analysis

This compound is a white to light yellow powder . It has a melting point of 197-200 °C . It is insoluble in water but soluble in methanol .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 3-Methyl-4-(methoxycarbonyl)phenylboronic acid, focusing on several unique applications:

Tandem-type Pd(II)-catalyzed Oxidative Heck Reaction and Intramolecular C-H Amidation Sequence

This compound is used as a reagent in a tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence. This process is significant in the synthesis of complex molecules, as it allows for the formation of carbon-nitrogen bonds, which are essential in many organic compounds .

Copper-mediated Ligandless Aerobic Fluoroalkylation

It serves as a reagent in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides. This application is crucial for introducing fluoroalkyl groups into aromatic compounds, which can alter their chemical and physical properties for use in pharmaceuticals and agrochemicals .

One-pot Ipso-nitration of Arylboronic Acids

The compound is involved in one-pot ipso-nitration of arylboronic acids. Nitration is an essential step in the synthesis of various aromatic compounds that are used in dyes, pharmaceuticals, and explosives .

Copper-catalyzed Nitration

Similar to the previous application, this compound is used in copper-catalyzed nitration reactions. The use of copper as a catalyst can offer a more environmentally friendly and potentially more efficient route to nitration .

Suzuki-Miyaura Cross-coupling Reaction

This boronic acid is a reagent in the Suzuki-Miyaura cross-coupling reaction, which is widely used to form carbon-carbon bonds in organic synthesis. This reaction is pivotal in the pharmaceutical industry for constructing complex molecular architectures .

Chromatography or Mass Spectrometry Applications

It has applications in chromatography or mass spectrometry, where it may be used in sample preparation or manipulation. These techniques are fundamental for analyzing complex mixtures and identifying individual components within them .

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

Mechanism of Action

Target of Action

The primary targets of (4-(Methoxycarbonyl)-3-methylphenyl)boronic acid are biological materials and natural products including phosphatidylinositol bisphosphate, saccharides and polysaccharides, nucleic acids, metal ions and the neurotransmitter dopamine . These targets possess polyhydroxy motifs, which allow boronic acids to form reversible covalent bonds with them .

Mode of Action

(4-(Methoxycarbonyl)-3-methylphenyl)boronic acid interacts with its targets by forming reversible covalent bonds with 1,2- and 1,3-diols . This interaction is facilitated by the vacant p-orbital centered on the boron atom of the boronic acid, which readily establishes these bonds . The presence of the methoxy group on the carbonyl removes hydrogen-bond donation of the carboxylic acid seen in related structures .

Biochemical Pathways

The action of (4-(Methoxycarbonyl)-3-methylphenyl)boronic acid affects various biochemical pathways. It is used in tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . It also participates in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides . Furthermore, it is involved in one-pot ipso-nitration of arylboronic acids and copper-catalyzed nitration .

Pharmacokinetics

The pharmacokinetics of (4-(Methoxycarbonyl)-3-methylphenyl)boronic acid involve its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It’s worth noting that boronic acids and their esters are only marginally stable in water , which could influence their bioavailability.

Result of Action

The molecular and cellular effects of (4-(Methoxycarbonyl)-3-methylphenyl)boronic acid’s action are primarily due to its interactions with its targets. For instance, it can cause changes in the structure and function of proteins and other biomolecules that contain diol groups . It also plays a role in various chemical reactions, contributing to the synthesis of biaryls via nickel-catalyzed Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acid .

Action Environment

The action, efficacy, and stability of (4-(Methoxycarbonyl)-3-methylphenyl)boronic acid can be influenced by environmental factors. For example, the pH strongly influences the rate of hydrolysis of boronic esters, which is considerably accelerated at physiological pH . Therefore, the physiological environment can significantly impact the stability and action of this compound.

properties

IUPAC Name

(4-methoxycarbonyl-3-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-6-5-7(10(12)13)3-4-8(6)9(11)14-2/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVZEYJXDZSLOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)OC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Methoxycarbonyl)-3-methylphenyl)boronic acid

Synthesis routes and methods

Procedure details

To a solution of methyl 4-bromo-2-methylbenzoate (6.9 g) in 1,4-dioxane (150 ml) was added bis(pinacolato)diboron (8.03 g), dichlorobis(triphenylphosphine)palladium(II) (1.69 g) and potassium acetate (8.87 g), and the mixture was stirred at 95° C. for 2 hours under nitrogen. The mixture was diluted with ethyl acetate and water. The organic layer was separated, washed with 1N hydrochloric acid and brine, dried over magnesium sulfate and evaporated. To a suspension of the crude product (11 g) in acetone (200 ml) and water (200 ml) was added ammonium acetate (5.1 g) and sodium periodate (14.1 g), and the mixture was stirred at room temperature for 6 hours. The solvent was evaporated, and the mixture was diluted with ethyl acetate. The organic layer was separated, washed with water and brine, dried over magnesium sulfate and evaporated under reduced pressure. The resultant solid was triturated with diisopropyl ether to give [3-methyl-4-(methoxycarbonyl)phenyl]boronic acid (2.65 g).
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6.9 g
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8.03 g
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8.87 g
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150 mL
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1.69 g
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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